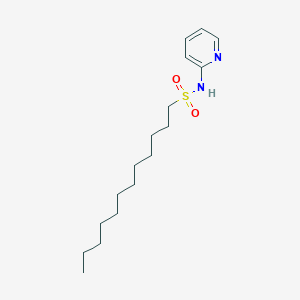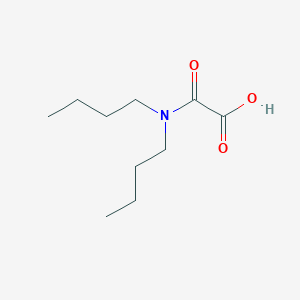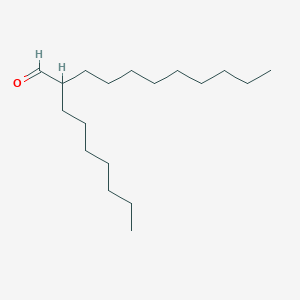
lithium;1,4-dimethylbenzene-6-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1,4-dimethylbenzene-6-ide is an organometallic compound that combines lithium with a benzene ring substituted with two methyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lithium;1,4-dimethylbenzene-6-ide typically involves the reaction of 1,4-dimethylbenzene (also known as p-xylene) with a lithium reagent. One common method is the deprotonation of 1,4-dimethylbenzene using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
C6H4(CH3)2+n-BuLi→C6H4(CH3)2Li+n-BuH
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1,4-dimethylbenzene-6-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoquinones.
Reduction: It can be reduced to form cyclohexadiene derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium in liquid ammonia (Birch reduction) is often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Benzoquinones
Reduction: 1,4-cyclohexadiene
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Lithium;1,4-dimethylbenzene-6-ide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of lithium;1,4-dimethylbenzene-6-ide involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium atom enhances the nucleophilicity of the benzene ring, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium;1,3-dimethylbenzene-6-ide
- Lithium;1,2-dimethylbenzene-6-ide
- Lithium;1,4-diethylbenzene-6-ide
Uniqueness
Lithium;1,4-dimethylbenzene-6-ide is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the methyl groups affects the electronic distribution in the benzene ring, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
64472-36-2 |
|---|---|
Molekularformel |
C8H9Li |
Molekulargewicht |
112.1 g/mol |
IUPAC-Name |
lithium;1,4-dimethylbenzene-6-ide |
InChI |
InChI=1S/C8H9.Li/c1-7-3-5-8(2)6-4-7;/h3-5H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
CYYLTJRXIHZVEQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=C[C-]=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



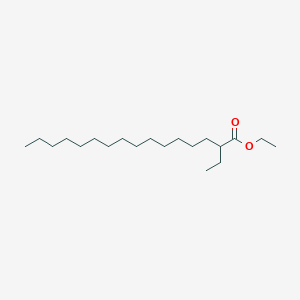
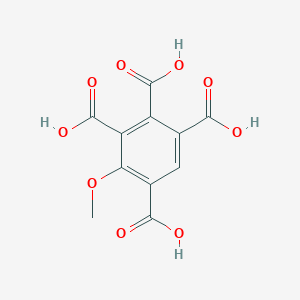
![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)
![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)
